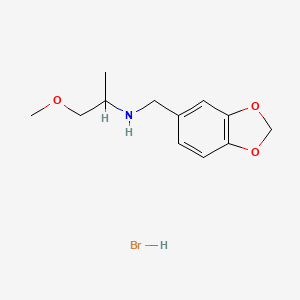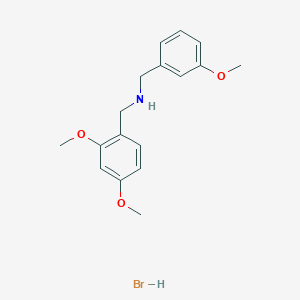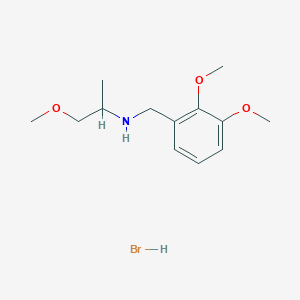![molecular formula C16H26BrNO3 B3107059 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide CAS No. 1609400-66-9](/img/structure/B3107059.png)
4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide
Vue d'ensemble
Description
“4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide” is a chemical compound with the CAS Number: 1609400-66-9 . It has a molecular weight of 360.29 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI Code: 1S/C16H25NO3.BrH/c1-19-14-9-12 (10-15 (20-2)16 (14)18)11-17-13-7-5-3-4-6-8-13;/h9-10,13,17-18H,3-8,11H2,1-2H3;1H . This indicates the presence of a bromine atom (Br), a cycloheptyl group (C7H13), and a dimethoxyphenol group (C8H10O3) in the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 360.29 .Applications De Recherche Scientifique
Chemical Modification and Applications of Xylans
Xylan Derivatives and Their Application Potential : The study by Petzold-Welcke et al. (2014) focuses on the chemical modification of xylan into ethers and esters, offering potential applications in drug delivery and as antimicrobial agents due to their ability to form nanoparticles and cationic derivatives. This research could parallel the interest in modifying phenolic compounds for specific properties (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Advanced Analytical Techniques in Material Science
Fluorescent Chemosensors Based on Phenolic Derivatives : Roy (2021) discusses the development of chemosensors from 4-methyl-2,6-diformylphenol for detecting various analytes. This review illustrates the potential of phenolic derivatives for creating sensitive and selective sensors, which might extend to the compound of interest (Roy, P., 2021).
Environmental Science and Toxicology
Transformation and Degradation of Brominated Compounds : Liu et al. (2018) provide a comprehensive review of the degradation processes and metabolites of tetrabromobisphenol A and its derivatives, emphasizing the environmental impact and the need for understanding the fate of such compounds. This might offer a perspective on the environmental considerations for the use and disposal of chemically related substances (Liu, A., Zhao, Z., Qu, G., Shen, Z., Shi, J., & Jiang, G., 2018).
Epigenetics and Genome Flexibility
Environmental Epigenetics and 5-Hydroxymethylcytosine : Efimova et al. (2020) explore the impact of environmental factors on DNA hydroxymethylation, a key epigenetic modification. Understanding how environmental exposures alter epigenetic marks could be relevant to assessing the biological effects of new compounds (Efimova, O., Koltsova, A. S., Krapivin, M., Tikhonov, A., & Pendina, A., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.BrH/c1-19-14-9-12(10-15(20-2)16(14)18)11-17-13-7-5-3-4-6-8-13;/h9-10,13,17-18H,3-8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWNCGDTVJRCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNC2CCCCCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrobromide](/img/structure/B3106986.png)
![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)
![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)


![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)

![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)
